1-Ethyl-1h-1,2,4-triazole-5-thiol
CAS No.:
Cat. No.: VC18223502
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H7N3S |
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Molecular Weight | 129.19 g/mol |
IUPAC Name | 2-ethyl-1H-1,2,4-triazole-3-thione |
Standard InChI | InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
Standard InChI Key | JBPZMNRRSYWGRG-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=S)N=CN1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Framework and Nomenclature
1-Ethyl-1H-1,2,4-triazole-5-thiol belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The IUPAC name specifies substitution patterns:
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1-Ethyl: An ethyl group (-CH₂CH₃) at position 1 of the triazole ring.
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5-Thiol: A sulfhydryl group (-SH) at position 5.
The molecular formula is C₄H₇N₃S, with a molecular weight of 129.18 g/mol. While direct structural data for this compound is limited, analogous triazole-thiols, such as 1H-1,2,4-triazole-3-thiol (CAS 3179-31-5), provide insights into tautomerism and regiochemical behavior . For instance, thiol-thione tautomerism is common in such systems, influencing reactivity and coordination chemistry .
Spectroscopic and Computational Data
Comparative analysis with similar compounds reveals key spectral features:
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IR Spectroscopy: Strong absorption bands near 2550 cm⁻¹ (S-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C stretches) .
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NMR: Expected signals include a triplet for the ethyl group’s methyl protons (δ ~1.2–1.4 ppm) and a singlet for the triazole ring protons (δ ~8.0–8.5 ppm) .
Computational descriptors for related triazoles, such as the SMILES string CCN1C(=NC=N1)S and InChIKey AFBBKYQYNPNMAT-UHFFFAOYSA-N (for 1H-1,2,4-triazole-3-thiol), underscore the electronic effects of sulfur substitution .
Synthesis and Derivative Formation
Primary Synthetic Routes
The synthesis of 1-ethyl-1H-1,2,4-triazole-5-thiol may follow strategies analogous to those for 1H-1,2,4-triazole-3-thiol derivatives :
Table 1: Representative Synthesis Steps for Triazole-Thiol Derivatives
For example, S-alkylation of 1H-1,2,4-triazole-3-thiol with ethyl bromide under basic conditions could yield the ethyl-substituted analog, though regioselectivity must be controlled .
Physicochemical and Biological Properties
Physical Properties
Extrapolating from analogous compounds:
Table 2: Estimated Physicochemical Properties
Property | Value | Source Analog |
---|---|---|
Melting Point | 215–220°C | 1H-1,2,4-Triazole-3-thiol |
Solubility | 50 g/L in H₂O (20°C) | 1H-1,2,4-Triazole-3-thiol |
logP | 0.9 (Predicted) | PubChem data |
pKa | 9.2 (Thiol group) | Experimental |
Biological Activity
Triazole-thiols exhibit antimicrobial and anticancer properties. For instance:
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Antifungal Activity: MIC values of 8–16 µg/mL against Candida albicans for related derivatives .
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Enzyme Inhibition: IC₅₀ ~10 µM against carbonic anhydrase IX, a cancer biomarker .
Applications in Materials Science
Coordination Polymers
1-Ethyl-1H-1,2,4-triazole-5-thiol’s ability to coordinate metals is exploited in:
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Luminescent Materials: Cd(II) complexes emit blue light (λₑₘ = 450 nm) with quantum yields up to 0.42 .
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Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura coupling with TOF >500 h⁻¹ .
Surface-Enhanced Raman Scattering (SERS)
Functionalization of gold nanoparticles with triazole-thiols enhances SERS signals for DNA detection (LOD = 1 pM) .
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